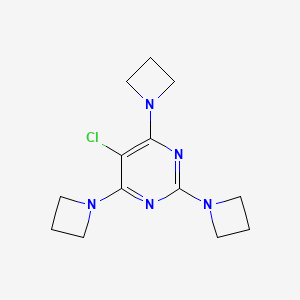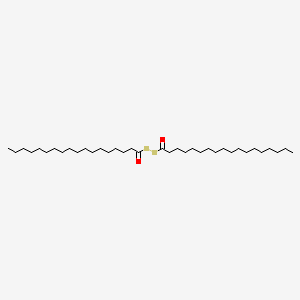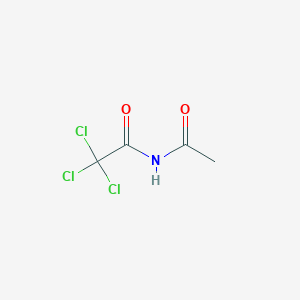
Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-: is a highly functionalized pyrimidine derivative Pyrimidine derivatives are of great importance in various scientific fields due to their structural diversity and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems . For the specific synthesis of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-, a common approach involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold. This scaffold undergoes nucleophilic aromatic substitution processes with nitrogen-centered nucleophiles .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yields and purity. The use of automated synthesis techniques and parallel synthesis methods can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with primary and secondary amines in acetonitrile at 0°C in the presence of DIPEA as a hydrogen fluoride scavenger.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, acetonitrile, and DIPEA.
Oxidation and Reduction: Typical reagents for oxidation include oxidizing agents like potassium permanganate, while reducing agents like sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reactions with primary amines can yield 4-amino derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimidine derivatives are used as scaffolds for the synthesis of various functionalized compounds. They are valuable in the development of new synthetic methodologies and in the creation of compound libraries for drug discovery .
Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .
Wirkmechanismus
The mechanism of action of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a precursor for DNA and RNA synthesis . By inhibiting DHFR, pyrimidine derivatives can disrupt the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2,4,6-trifluoropyrimidine: Used as a core scaffold for the synthesis of functionalized pyrimidine systems.
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine:
Uniqueness: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its tris(1-aziridinyl) substitution makes it a valuable intermediate for further functionalization and the development of new compounds with diverse applications .
Eigenschaften
CAS-Nummer |
64295-03-0 |
|---|---|
Molekularformel |
C13H18ClN5 |
Molekulargewicht |
279.77 g/mol |
IUPAC-Name |
2,4,6-tris(azetidin-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C13H18ClN5/c14-10-11(17-4-1-5-17)15-13(19-8-3-9-19)16-12(10)18-6-2-7-18/h1-9H2 |
InChI-Schlüssel |
IHDVJHWKYBIOBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=C(C(=NC(=N2)N3CCC3)N4CCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)







